REACTION_CXSMILES
|
[CH3:1][CH3:2].[F:3][C:4]([F:12])([F:11])[C:5]([C:7]([F:10])([F:9])[F:8])=[O:6]>>[F:3][C:4]([F:12])([F:11])[C:5]([C:7]([F:10])([F:9])[F:8])([OH:6])[CH2:1][CH2:2][C:5]([C:7]([F:10])([F:9])[F:8])([C:4]([F:12])([F:11])[F:3])[OH:6]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C(=O)C(F)(F)F)(F)F
|
Name
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1,1-bis(trifluoromethyl)propanol-1
|
Quantity
|
47.3 g
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C(CCC(O)(C(F)(F)F)C(F)(F)F)(O)C(F)(F)F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |